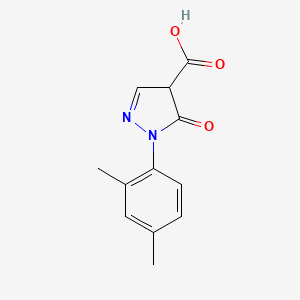

1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid

Descripción

1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid is a pyrazole-carboxylic acid derivative characterized by a 2,4-dimethylphenyl substituent at the N1 position of the pyrazole ring. The molecular formula is C₁₂H₁₂N₂O₃, with a molar mass of 232.24 g/mol (inferred from structurally analogous compounds in ).

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-3-4-10(8(2)5-7)14-11(15)9(6-13-14)12(16)17/h3-6,9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBBGDGACSZOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C(C=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization Using β-Ketoesters and Arylhydrazines

A common route to synthesize substituted pyrazoles involves the condensation of β-ketoesters with arylhydrazines:

- Starting Materials: Ethyl acetoacetate or similar β-ketoesters and 2,4-dimethylphenylhydrazine.

- Reaction Conditions: Reflux in ethanol or other suitable solvents, often in the presence of acid catalysts (e.g., catalytic HCl).

- Mechanism: The hydrazine attacks the β-ketoester, leading to hydrazone formation, followed by cyclization to the pyrazole ring.

- Outcome: Formation of 1-(2,4-dimethylphenyl)-3-methyl-5-oxo-pyrazole derivatives, which can be further oxidized or hydrolyzed to yield the carboxylic acid at C-4.

This method is supported by the synthesis of related pyrazole derivatives where ethyl 3-oxo-2-(2-arylhydrazono)butanoate derivatives were reacted with thiosemicarbazide under reflux to form pyrazole carbothioamides, indicating the feasibility of pyrazole ring formation via β-ketoester intermediates.

Oxidation and Hydrolysis to Introduce the Carboxylic Acid Group

- After pyrazole ring formation, the ester group (if present) is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

- Oxidation steps may be employed to ensure the 5-oxo functionality is preserved or introduced, often using mild oxidizing agents.

Use of Aryldiazonium Salts and Hydrazone Intermediates

Salt Formation for Improved Properties

- The free acid form of the compound has poor water solubility, which affects formulation and bioavailability.

- Preparation of salts, such as the bis-(monoethanolamine) salt, involves dissolving the free acid in organic solvents like tetrahydrofuran or ethanol, followed by reaction with ethanolamine in water-miscible solvents.

- This salt formation enhances solubility and bioavailability but is a post-synthetic modification rather than a preparation step of the acid itself.

Comparative Table of Key Preparation Steps

Research Findings and Notes

- The synthesis routes emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields of the target pyrazole acid.

- The use of hydrazone intermediates derived from aryl diazonium salts offers a versatile pathway to diversify substituents on the pyrazole ring.

- Salt formation is critical for pharmaceutical applications, improving solubility and bioavailability without altering the core structure.

- The methods are supported by multiple studies on pyrazole derivatives showing similar synthetic pathways involving β-ketoesters, hydrazines, and subsequent functional group transformations.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which 1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares key structural and molecular features of 1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid with analogous pyrazole-carboxylic acid derivatives:

Notes:

- Molar masses marked with * are calculated based on molecular formulas.

- Substituent positions significantly impact molecular interactions. For example, 2,4-dimethylphenyl (target) vs.

- Halogenated derivatives (F, Cl) demonstrate higher polarity and acidity compared to methyl-substituted analogs, influencing their solubility in aqueous or organic solvents .

- Software tools like SHELX () and ORTEP-3 () are critical for resolving such structural nuances via crystallographic analysis, though direct data for the target compound are lacking.

Actividad Biológica

1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. The pyrazole moiety is known for its pharmacological significance, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with a carboxylic acid group and a dimethylphenyl substituent, which may influence its biological interactions.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, compounds similar to this compound demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations, highlighting their potential as anti-inflammatory agents .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| 1 | 76 | 86 | 1 |

| 2 | 61 | 76 | 10 |

Antimicrobial Activity

Pyrazole derivatives have also shown promising antimicrobial properties. Compounds derived from the pyrazole scaffold were tested against various bacterial strains such as E. coli and S. aureus. Notably, certain derivatives displayed significant activity against these pathogens, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

| Bacterial Strain | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

| Pseudomonas aeruginosa | Low |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in several studies. For instance, a novel series of pyrazole compounds exhibited cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific compound this compound may similarly contribute to these effects due to its structural characteristics .

Study on Anti-inflammatory Effects

In a controlled study involving carrageenan-induced edema in mice, a derivative of the target compound was administered. The results indicated a significant reduction in swelling compared to the control group treated with indomethacin, underscoring the anti-inflammatory potential of pyrazole derivatives .

Study on Antimicrobial Properties

Another study focused on synthesizing various pyrazole derivatives and testing them against clinical isolates of bacteria. The findings revealed that certain modifications in the molecular structure led to enhanced antibacterial activity against resistant strains .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.